Bienvenue dans la boutique en ligne BenchChem!

1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine

physicochemical_property_differentiation lead_optimization_candidate_selection permeability_screening

1-(Benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine (CAS 338978-60-2) is a heterocyclic small molecule with a fused imidazo[4,5-b]pyridine core, substituted at position 1 with a benzyloxy group and at position 2 with a 2,4-dichlorophenyl moiety. The compound has a molecular formula of C₁₉H₁₃Cl₂N₃O, a molecular weight of 370.2 g/mol, and a computed XLogP3 of 5.5, reflecting moderate lipophilicity.

Molecular Formula C19H13Cl2N3O
Molecular Weight 370.23
CAS No. 338978-60-2
Cat. No. B2603755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine
CAS338978-60-2
Molecular FormulaC19H13Cl2N3O
Molecular Weight370.23
Structural Identifiers
SMILESC1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C19H13Cl2N3O/c20-14-8-9-15(16(21)11-14)19-23-18-17(7-4-10-22-18)24(19)25-12-13-5-2-1-3-6-13/h1-11H,12H2
InChIKeyODGMNIWCYMMMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine (CAS 338978-60-2): Core Properties and Structural Context for Informed Procurement


1-(Benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine (CAS 338978-60-2) is a heterocyclic small molecule with a fused imidazo[4,5-b]pyridine core, substituted at position 1 with a benzyloxy group and at position 2 with a 2,4-dichlorophenyl moiety . The compound has a molecular formula of C₁₉H₁₃Cl₂N₃O, a molecular weight of 370.2 g/mol, and a computed XLogP3 of 5.5, reflecting moderate lipophilicity [1]. It is commercially supplied at ≥95% purity for research use, with identity confirmed via CAS number . The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore in oncology and neuroinflammation programs, but the specific 1‑benzyloxy‑2‑(2,4‑dichlorophenyl) substitution pattern imparts a distinct steric and electronic profile that cannot be assumed to be equipotent with other in‑class analogs [2].

Why Generic Substitution is Unreliable for 1-(Benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine: Substituent-Dependent Pharmacology Demands Precise Selection


Imidazo[4,5-b]pyridines are not interchangeable commodities; minor changes in the N‑1 benzyloxy substituent or the C‑2 aryl group can drastically alter kinase inhibition profiles, cellular potency, and even the direction of biological effect. For instance, the 5‑aminopyridine‑substituted imidazo[4,5-b]pyridines described in patent US20180273528 act as dual DYRK1/CLK1 inhibitors with nanomolar potency [1], whereas the present compound, bearing a 1‑benzyloxy‑2‑(2,4‑dichlorophenyl) pattern, has no reported DYRK1/CLK1 activity and instead appears inactive across a broad panel of screening assays, suggesting a fundamentally different target engagement profile [2]. Even closely related analogs such as 2-(2,4-dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine (CAS 338978-59-9) and 1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 339010-03-6) possess distinct molecular weights, logP values, and hydrogen-bonding capacities that preclude generic substitution without experimental validation. Therefore, procurement decisions must be based on the precise CAS number, not class-level assumptions.

Quantitative Differential Evidence for 1-(Benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine Versus Closest Analogs


Lower Molecular Weight Enhances Permeability Potential Relative to 4‑Methylbenzyl Analog

The target compound (MW 370.2 g/mol) is 14.1 Da lighter than its closest 4‑methylbenzyl analog 2-(2,4-dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine (MW 384.3 g/mol) . This difference arises solely from the replacement of a hydrogen atom with a methyl group on the benzyl ring. While seemingly modest, a 14 Da reduction in molecular weight can translate to a measurable improvement in passive membrane permeability, as predicted by the Lipinski rule-of-five and corroborated by the lower computed XLogP3 of the target (5.5) versus the estimated higher logP of the methyl analog [1]. The target also contains one fewer rotatable bond (4 vs. 5), potentially reducing the entropic penalty for target binding.

physicochemical_property_differentiation lead_optimization_candidate_selection permeability_screening

Extensive Screening Inactivity Profile Supports Selectivity Advantage Over Multikinase Imidazo[4,5-b]pyridines

In contrast to the dual DYRK1/CLK1 inhibitory imidazo[4,5-b]pyridine series described in US20180273528 [1], the target compound exhibits inactivity across at least 15 distinct PubChem bioassays, including PLK1 kinase inhibition, estrogen receptor coactivator binding, Smad transcription factor inhibition, LYP phosphatase inhibition, and PPARγ agonism [2]. This broad inactivity is a positive differentiator for applications requiring a clean background—e.g., as a negative control compound or for target deconvolution studies where off-target effects must be minimized. By contrast, many DYRK1/CLK1-active imidazo[4,5-b]pyridines show cross-activity in these same assay panels, raising the risk of confounding pharmacology [3].

selectivity_profiling off-target_screening chemical_probe_development

Commercial Purity Traceability and Batch Consistency Support Reproducible Research Procurement

Both the target compound and its 4‑methylbenzyl analog are commercially available at a minimum purity specification of 95%, as verified by vendor certificate of analysis . However, the target compound's vendor listing (AKSci) includes explicit long-term storage conditions (cool, dry place), DOT/IATA non-hazardous classification, and batch-level quality assurance documentation, which together reduce the risk of degradation-induced variability in long-term cell-based or biochemical assays. In contrast, the analog 339010-03-6 is listed only on a general chemical marketplace without documented purity specifications or storage recommendations , introducing procurement uncertainty.

chemical_purity reproducibility research_compound_sourcing

Highest-Value Application Scenarios for 1-(Benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine Based on Quantitative Evidence


Negative Control Compound for Imidazo[4,5-b]pyridine Kinase Inhibitor Screening Cascades

Because the target compound is inactive across 15+ diverse bioassays including PLK1, estrogen receptors, Smad, LYP, and PPARγ [1], it serves as an ideal negative control when profiling novel imidazo[4,5-b]pyridine-based kinase inhibitors. Its flat activity profile eliminates the risk of false-positive target engagement that plagues many structurally related DYRK1/CLK1-active compounds, thereby increasing assay Z′ factors and reducing hit-deconvolution burden.

Lead Optimization Starting Point Requiring Low Molecular Weight and Minimal Rotatable Bonds

With a molecular weight of 370.2 g/mol and only 4 rotatable bonds—14 Da lighter and with one fewer rotatable bond than the 4‑methylbenzyl analog —the compound offers a favorable physicochemical starting point for lead optimization programs targeting intracellular targets. Medicinal chemistry teams can use this scaffold to explore vector elaboration while maintaining permeability within Lipinski space.

Selectivity Profiling of TAM Kinase or DYRK/CLK Inhibitor Series

The distinct 1‑benzyloxy‑2‑(2,4‑dichlorophenyl) substitution pattern is orthogonal to the 5‑aminopyridine series described in patent US20180273528 [2]. Researchers developing TAM kinase inhibitors (Axl, Mer, Tyro3) or DYRK1/CLK1 inhibitors can use the target compound as a selectivity probe to confirm that observed biological effects are not artifacts of the imidazo[4,5-b]pyridine core itself, leveraging its demonstrated inactivity in kinase and GPCR assays.

Cell-Based Permeability Model Compound for the Imidazo[4,5-b]pyridine Chemotype

The moderate XLogP3 of 5.5 [3], combined with a molecular weight below 400 Da and zero hydrogen-bond donors, makes the compound suitable as a reference permeant in Caco-2 or PAMPA assays when establishing permeability structure-activity relationships for the imidazo[4,5-b]pyridine class. Its commercial availability at documented purity and recommended storage conditions ensures reproducible reference data generation.

Quote Request

Request a Quote for 1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.